5,8-Dimethyl-2-[(4-methylphenyl)methyl]-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one
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Description
5,8-Dimethyl-2-[(4-methylphenyl)methyl]-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one , also known by its chemical formula C24H22N2O , belongs to the class of heterocyclic compounds called 1,8-naphthyridines . These compounds exhibit diverse biological activities and are of interest in medicinal chemistry and materials science. Gemifloxacin, a drug used for bacterial infections, contains a 1,8-naphthyridine core .
Synthesis Analysis
Several synthetic approaches have been explored for 1,8-naphthyridines. Notably, multicomponent reactions (MCRs) have been efficient in generating complex molecular architectures. For instance, Ghorbani-Vaghei et al. achieved the construction of trisubstituted 2-amino-1,8-naphthyridines via MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate .
Additionally, Anderson et al. developed a green version of the Friedländer reaction to synthesize 2,3-disubstituted 1,8-naphthyridines. This reaction proceeds smoothly in water with catalytic LiOH .
Molecular Structure Analysis
The molecular formula of our compound is C24H22N2O . Its structure consists of a naphthyridine core with two methyl groups at positions 5 and 8, and a phenylmethyl group at position 4. The presence of a morpholine moiety further enhances its complexity .
Chemical Reactions Analysis
While specific reactions involving this compound are not directly documented, its structural features suggest potential reactivity. For instance, the phenylmethyl group could participate in various substitution reactions, and the morpholine ring may undergo nucleophilic substitutions or ring-opening reactions. Further investigations are needed to explore its reactivity in detail .
Physical And Chemical Properties Analysis
Safety and Hazards
Properties
IUPAC Name |
5,8-dimethyl-2-[(4-methylphenyl)methyl]-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-15-4-7-17(8-5-15)13-24-11-10-21-19(14-24)22(25)18-12-16(2)6-9-20(18)23(21)3/h4-9,12H,10-11,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWYJBQTLDZBDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC3=C(C2)C(=O)C4=C(N3C)C=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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